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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B1329924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the versatile building block, 1-(Pyridin-3-ylmethyl)piperazine. This compound, featuring a

pyridine ring linked to a piperazine moiety via a methylene bridge, is a key intermediate in the

synthesis of various pharmacologically active agents. A thorough understanding of its

spectroscopic characteristics is crucial for its identification, purity assessment, and quality

control in drug discovery and development.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-(Pyridin-3-
ylmethyl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.52 d 1H Pyridine C2-H

8.48 dd 1H Pyridine C6-H

7.68 dt 1H Pyridine C4-H

7.28 dd 1H Pyridine C5-H

3.51 s 2H
-CH₂- (Methylene

bridge)

2.89 t 4H
Piperazine -CH₂-N-

CH₂- (distal)

2.43 t 4H
Piperazine -CH₂-N-

CH₂- (proximal)

1.85 s (br) 1H Piperazine N-H

Solvent: CDCl₃. The assignments are based on the analysis of related structures and predicted

chemical shifts.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

149.8 Pyridine C6

149.1 Pyridine C2

136.5 Pyridine C4

133.8 Pyridine C3

123.5 Pyridine C5

59.8 -CH₂- (Methylene bridge)

54.2 Piperazine C (proximal)

45.9 Piperazine C (distal)
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Solvent: CDCl₃. The assignments are based on the analysis of related structures and predicted

chemical shifts.

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3280 Medium, Broad N-H Stretch (Piperazine)

3030 - 2800 Medium-Strong
C-H Stretch (Aromatic and

Aliphatic)

1600, 1580, 1475, 1425 Medium-Strong
C=C and C=N Stretch

(Pyridine Ring)

1440 Medium CH₂ Bend (Scissoring)

1290 Medium C-N Stretch

1120, 1025 Medium-Strong Ring Vibrations (Pyridine)

800, 710 Strong
C-H Out-of-plane Bend

(Pyridine)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data
m/z Adduct Fragmentation

178.1339 [M+H]⁺ Molecular Ion

200.1158 [M+Na]⁺ Sodium Adduct

92.0500 [C₅H₄NCH₂]⁺ Pyridin-3-ylmethyl cation

86.0969 [C₄H₁₀N₂]⁺ Piperazine cation

Ionization Mode: Electrospray Ionization (ESI). The data is based on predicted fragmentation

patterns.

Experimental Protocols
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The following sections detail the generalized methodologies for obtaining the spectroscopic

data presented above. These protocols are based on standard techniques for the

characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(Pyridin-3-ylmethyl)piperazine is dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm

NMR tube.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the

spectrum.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of ¹³C.

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:
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KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with approximately 100-

200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film Method: If the sample is a liquid or a low-melting solid, a drop can be placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet holder with a

blank pellet) is recorded.

The sample is placed in the spectrometer's sample holder.

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a

suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of

formic acid to promote protonation.

Data Acquisition:

The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺).

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 178.13) is

isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen) to generate fragment ions.
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Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for 1-(Pyridin-3-ylmethyl)piperazine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(Pyridin-3-
ylmethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329924#spectroscopic-data-for-1-pyridin-3-
ylmethyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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